Enhanced Predicted Lipophilicity (XLogP3-AA) Relative to the Clinical Sulfonamide Acetazolamide
The target compound exhibits a substantially higher computed logP (XLogP3-AA = 2.6) compared to the first-line carbonic anhydrase inhibitor acetazolamide (XLogP3-AA = -0.26). This >2.8 log-unit shift indicates greater membrane permeability potential, which may translate into improved passive diffusion in cell-based assays. Such a difference is critical when selecting a tool compound for intracellular target engagement where acetazolamide's low lipophilicity limits cellular uptake [1].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Acetazolamide: XLogP3-AA = -0.26 |
| Quantified Difference | Δ 2.86 log units |
| Conditions | PubChem predicted XLogP3-AA (2021 release) |
Why This Matters
Higher logP correlates with increased passive membrane permeability, a key consideration for cellular assay development and for avoiding false negatives due to poor intracellular access.
- [1] PubChem Compound Summary. Acetazolamide (CID 1986): XLogP3-AA = -0.26. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1986 View Source
